1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone
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Overview
Description
1-(2’,3’-Dihydro-1’H-spiro[piperidine-4,4’-quinolin]-1’-yl)ethanone is a spirocyclic compound characterized by a unique structure where a piperidine ring is fused with a quinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2’,3’-Dihydro-1’H-spiro[piperidine-4,4’-quinolin]-1’-yl)ethanone typically involves multi-step reactions. One common method includes the condensation of piperidine derivatives with quinoline precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles are employed to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2’,3’-Dihydro-1’H-spiro[piperidine-4,4’-quinolin]-1’-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated spirocyclic compounds .
Scientific Research Applications
1-(2’,3’-Dihydro-1’H-spiro[piperidine-4,4’-quinolin]-1’-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2’,3’-Dihydro-1’H-spiro[piperidine-4,4’-quinolin]-1’-yl)ethanone involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
- Spiro-azetidin-2-one derivatives
- Spiro-pyrrolidine derivatives
- Spiro-indoline derivatives
- Spiro-pyran derivatives
Comparison: Compared to these similar compounds, 1-(2’,3’-Dihydro-1’H-spiro[piperidine-4,4’-quinolin]-1’-yl)ethanone is unique due to its specific spirocyclic structure and the presence of both piperidine and quinoline rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C15H20N2O |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1-spiro[2,3-dihydroquinoline-4,4'-piperidine]-1-ylethanone |
InChI |
InChI=1S/C15H20N2O/c1-12(18)17-11-8-15(6-9-16-10-7-15)13-4-2-3-5-14(13)17/h2-5,16H,6-11H2,1H3 |
InChI Key |
GTNLOWPGCKMFSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CCNCC2)C3=CC=CC=C31 |
Origin of Product |
United States |
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